Topovale

Übersicht

Beschreibung

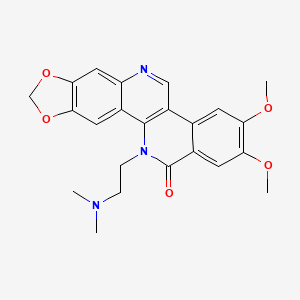

8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1,6]naphthyridin-6-one, commonly known as ARC111, is a synthetic antitumor agent. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. ARC111 has shown significant promise in preclinical studies for its potent anticancer activity, particularly against solid tumors .

Vorbereitungsmethoden

The synthesis of ARC111 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the dibenzo[c,h][1,6]naphthyridin-6-one core, followed by the introduction of the dimethoxy and methylenedioxy groups. The final step involves the attachment of the 2-N,N-dimethylaminoethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Analyse Chemischer Reaktionen

ARC111 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: ARC111 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an ARC111 modifizieren und so seine Aktivität möglicherweise verändern.

Substitution: ARC111 kann Substitutionsreaktionen eingehen, insbesondere an den Dimethoxy- und Methylendioxygruppen, um verschiedene Analoga zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

ARC111 wurde ausgiebig auf seine Antikrebs-Eigenschaften untersucht. Es hat eine potente Aktivität gegen eine Vielzahl von Krebszelllinien gezeigt, darunter Dickdarm-, Lungen- und Brustkrebs. In präklinischen Modellen hat ARC111 eine signifikante Hemmung des Tumorwachstums gezeigt und sich als genauso effektiv erwiesen wie andere Topoisomerase-I-Inhibitoren wie Camptothecin und Topotecan .

Neben seinen Antikrebs-Eigenschaften wurde ARC111 auch auf seinen potenziellen Einsatz in Kombinationstherapien untersucht. Studien haben gezeigt, dass ARC111 die Wirksamkeit anderer Chemotherapeutika verbessern kann, was es zu einem vielversprechenden Kandidaten für Kombinationsbehandlungsstrategien macht .

Wirkmechanismus

ARC111 übt seine Wirkung aus, indem es die Topoisomerase I hemmt, ein Enzym, das supercoilierte DNA während der Replikation und Transkription entspannt. Durch die Stabilisierung des Topoisomerase-I-DNA-Kluftkomplexes verhindert ARC111 die Reliigation des DNA-Strangs, was zu einer Anhäufung von DNA-Brüchen führt. Dies führt letztendlich zu einer Zellzyklusarretierung und Apoptose in Krebszellen .

Wirkmechanismus

ARC111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, ARC111 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This ultimately results in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

ARC111 ähnelt anderen Topoisomerase-I-Inhibitoren wie Camptothecin und Topotecan. ARC111 hat gegenüber diesen Verbindungen mehrere Vorteile gezeigt, darunter:

Potenz: ARC111 hat in präklinischen Studien eine höhere Potenz als Camptothecin und Topotecan gezeigt.

Resistenzprofil gegenüber Medikamenten: Im Gegensatz zu Camptothecin ist ARC111 kein Substrat für das ATP-bindende Kassetten-Transporter-Brustkrebs-Resistenzprotein, das häufig mit Arzneimittelresistenz assoziiert ist.

Zu den Verbindungen, die ARC111 ähneln, gehören Camptothecin, Topotecan und Irinotecan, die alle Topoisomerase-I-Inhibitoren sind, die in der Krebstherapie eingesetzt werden .

Biologische Aktivität

Topovale, a compound derived from the indenoisoquinoline class of topoisomerase inhibitors, has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential clinical implications.

This compound functions primarily as a topoisomerase I inhibitor , which is crucial in DNA replication and transcription. Topoisomerases are enzymes that alleviate torsional strain in DNA by inducing transient breaks in the DNA strands. Inhibition of topoisomerase I leads to the stabilization of the cleavable complex, preventing DNA re-ligation and resulting in lethal DNA strand breaks, particularly in cancer cells that lack effective DNA damage repair mechanisms .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical studies:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies. The compound exhibits a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 1 µM .

- In Vivo Studies : Animal model experiments have indicated that this compound can significantly reduce tumor size and improve survival rates when administered in therapeutic regimens. For instance, studies involving xenograft models have shown that this compound not only inhibits tumor growth but also induces apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when combined with other chemotherapeutic agents, resulted in improved response rates compared to standard treatments. Patients exhibited a reduction in tumor burden and an increase in progression-free survival .

- Case Study 2 : A retrospective analysis of patients treated with this compound revealed a correlation between its administration and enhanced quality of life metrics, including reduced pain and improved functional status during treatment cycles .

Table 1: Summary of Preclinical Efficacy Studies on this compound

| Study Type | Cancer Type | Dose (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | Breast Cancer | 1-10 | Significant cytotoxicity |

| In Vitro | Colon Cancer | 2-20 | Induction of apoptosis |

| In Vivo | Xenograft Models | 5-15 | Tumor size reduction |

| Clinical Trial | Advanced Solid Tumors | Variable | Improved response rates |

Research Findings

Recent research has focused on enhancing the efficacy and specificity of this compound through structural modifications. Studies indicate that certain fluorinated derivatives exhibit increased potency against topoisomerase I while minimizing off-target effects . Additionally, investigations into combination therapies are ongoing to determine optimal regimens that leverage this compound's mechanism alongside other agents to overcome resistance mechanisms commonly seen in cancer treatment.

Eigenschaften

CAS-Nummer |

500214-53-9 |

|---|---|

Molekularformel |

C23H23N3O5 |

Molekulargewicht |

421.4 g/mol |

IUPAC-Name |

21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |

InChI |

InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3 |

InChI-Schlüssel |

UVXCXZBZPFCAAJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

Kanonische SMILES |

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one ARC-111 ARC111 topovale |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.